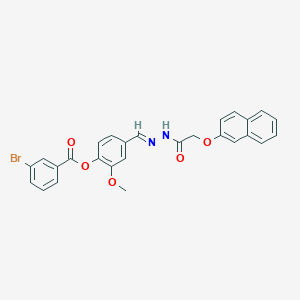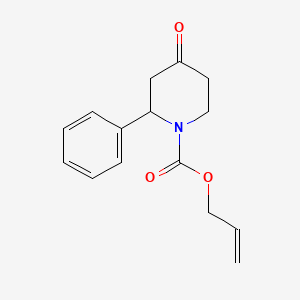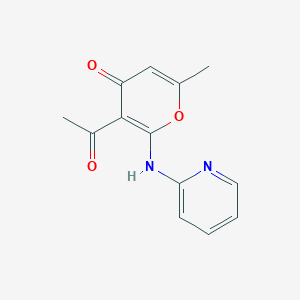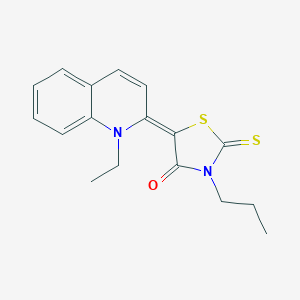
5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl (1Z)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl (1Z)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, an oxadiazole ring, and a nitrophenyl group, among other functional groups. Its diverse functional groups make it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl (1Z)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Bromophenyl Group: This can be achieved through a bromination reaction using bromine or a brominating agent.
Formation of the Hydrazonothioate Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, derivatives of this compound could be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl (1Z)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate would depend on its specific application. For instance, if used as an antimicrobial agent, it might target bacterial cell walls or specific enzymes. If used in medicinal chemistry, it could interact with specific receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl (1Z)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate
- 5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl (1Z)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate
Uniqueness
The presence of the bromophenyl group in 5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl (1Z)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate makes it unique compared to its chlorophenyl or methylphenyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C22H14BrN5O4S |
|---|---|
Molekulargewicht |
524.3 g/mol |
IUPAC-Name |
[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl] (1Z)-N-(4-nitroanilino)-2-oxo-2-phenylethanimidothioate |
InChI |
InChI=1S/C22H14BrN5O4S/c23-16-8-6-15(7-9-16)20-25-27-22(32-20)33-21(19(29)14-4-2-1-3-5-14)26-24-17-10-12-18(13-11-17)28(30)31/h1-13,24H/b26-21- |
InChI-Schlüssel |
KTEQXHMHJICXAJ-QLYXXIJNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)[N+](=O)[O-])/SC3=NN=C(O3)C4=CC=C(C=C4)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])SC3=NN=C(O3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(benzyloxy)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050292.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050300.png)

![8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12050316.png)

![4-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12050334.png)

![2-(2-Propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, AldrichCPR](/img/structure/B12050342.png)



